molecular formula C8H14O B12947280 (3AS,6aS)-octahydropentalen-1-ol

(3AS,6aS)-octahydropentalen-1-ol

Cat. No.: B12947280
M. Wt: 126.20 g/mol
InChI Key: AOONMBCPMGBOBG-WPZUCAASSA-N
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Description

(3AS,6aS)-octahydropentalen-1-ol is a chemical compound with the molecular formula C8H14O It is a stereoisomer of octahydropentalen-1-ol, characterized by its specific three-dimensional arrangement of atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,6aS)-octahydropentalen-1-ol typically involves stereoselective methods to ensure the correct spatial arrangement of atoms. One common approach is the hydrogenation of pentalen-1-one derivatives under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(3AS,6aS)-octahydropentalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3AS,6aS)-octahydropentalen-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .

Biology

Its structural properties allow for the exploration of new biochemical pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of (3AS,6aS)-octahydropentalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    (1S,3AS,6AS)-Octahydro-1-pentalenol: Another stereoisomer with different spatial arrangement of atoms.

    (3AS,6AS)-Hexahydro-1(2H)-pentalenone: A related compound with a ketone functional group.

    (3AS,6AS)-3A,6,6-Trimethylhexahydro-1(2H)-pentalenone: A derivative with additional methyl groups.

Uniqueness

(3AS,6aS)-octahydropentalen-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol

InChI

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8?/m0/s1

InChI Key

AOONMBCPMGBOBG-WPZUCAASSA-N

Isomeric SMILES

C1C[C@H]2CCC([C@H]2C1)O

Canonical SMILES

C1CC2CCC(C2C1)O

Origin of Product

United States

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